molecular formula C10H9ClO3 B15259827 Ethyl 2-chloro-5-formylbenzoate

Ethyl 2-chloro-5-formylbenzoate

Cat. No.: B15259827
M. Wt: 212.63 g/mol
InChI Key: MTJQYJLUSRLEIL-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-formylbenzoate is an organic compound with the molecular formula C10H9ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a formyl group at the 5-position and a chloro group at the 2-position, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-5-formylbenzoate can be synthesized through several methods. One common synthetic route involves the chlorination of ethyl 5-formylbenzoate. The reaction typically uses a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chloro group at the 2-position of the benzene ring.

Another method involves the formylation of ethyl 2-chlorobenzoate. This can be achieved using the Vilsmeier-Haack reaction, where ethyl 2-chlorobenzoate is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 5-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and formylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for methoxylation.

Major Products Formed

    Oxidation: Ethyl 2-chloro-5-carboxybenzoate.

    Reduction: Ethyl 2-chloro-5-hydroxymethylbenzoate.

    Substitution: Ethyl 2-methoxy-5-formylbenzoate (in the case of methoxylation).

Scientific Research Applications

Ethyl 2-chloro-5-formylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-formylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Ethyl 2-chloro-5-formylbenzoate can be compared with other similar compounds such as:

    Methyl 2-formylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group. It is also used as an intermediate in organic synthesis.

    Ethyl 2-chlorobenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    Ethyl 5-formylbenzoate:

The uniqueness of this compound lies in the presence of both the chloro and formyl groups, which provide a combination of reactivity and functionality that can be exploited in various chemical and biological applications.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

ethyl 2-chloro-5-formylbenzoate

InChI

InChI=1S/C10H9ClO3/c1-2-14-10(13)8-5-7(6-12)3-4-9(8)11/h3-6H,2H2,1H3

InChI Key

MTJQYJLUSRLEIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C=O)Cl

Origin of Product

United States

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